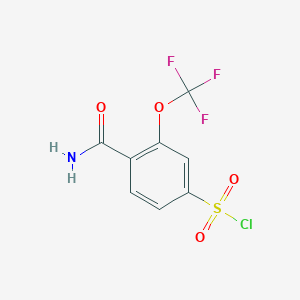
4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClF3NO4S It is a derivative of benzene, featuring a trifluoromethoxy group, a carbamoyl group, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-carbamoyl-3-(trifluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the use of sulfonyl chlorides and trifluoromethoxybenzenes in the presence of a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, while the carbamoyl group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the carbamoyl group.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar but without the carbamoyl group.
4-Carbamoylbenzenesulfonyl chloride: Similar but without the trifluoromethoxy group.
Uniqueness: 4-Carbamoyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the trifluoromethoxy and carbamoyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H5ClF3NO4S |
|---|---|
Peso molecular |
303.64 g/mol |
Nombre IUPAC |
4-carbamoyl-3-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF3NO4S/c9-18(15,16)4-1-2-5(7(13)14)6(3-4)17-8(10,11)12/h1-3H,(H2,13,14) |
Clave InChI |
NFBCPLUCNAZSGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)OC(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Cyclopropylmethyl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B15275464.png)
![7-Cyclopropyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B15275469.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}butanoic acid](/img/structure/B15275476.png)
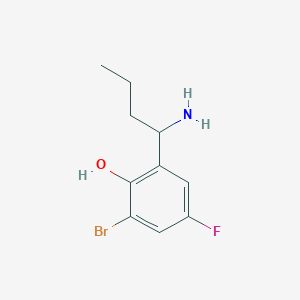
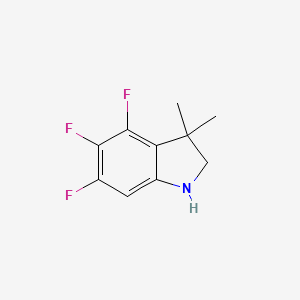
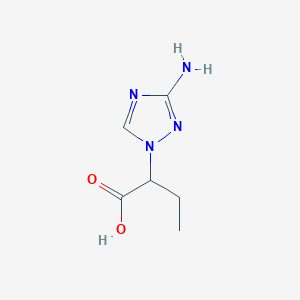
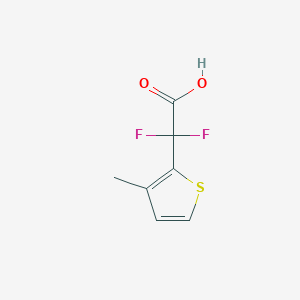
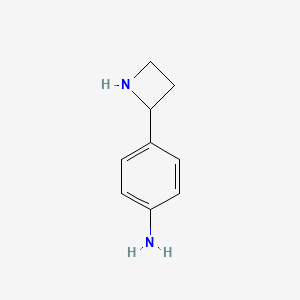
![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)
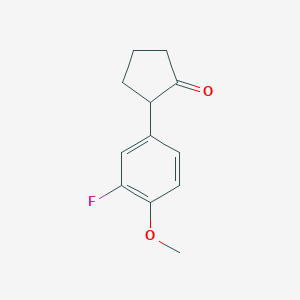
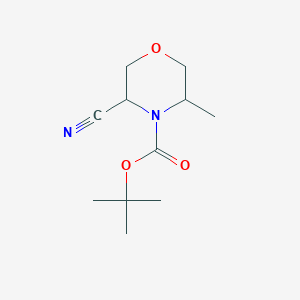

![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
